Dibutyl 2-benzylidenemalonate
Description
Dibutyl 2-benzylidenemalonate is a malonate ester derivative featuring a benzylidene substituent at the 2-position of the malonate backbone and two butyl ester groups. This compound serves as a key intermediate in organic synthesis, particularly in the formation of complex molecules through reactions such as Krapcho decarboxylation or cycloadditions. Its structure combines the electron-withdrawing malonate core with the conjugated aromatic system of the benzylidene group, influencing both reactivity and physical properties .
Properties
IUPAC Name |
dibutyl 2-benzylidenepropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-3-5-12-21-17(19)16(18(20)22-13-6-4-2)14-15-10-8-7-9-11-15/h7-11,14H,3-6,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXMGRWRNPUWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The reaction proceeds via a three-step mechanism:
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Enolate Formation : Piperidine abstracts the α-hydrogen of dibutyl malonate, forming a resonance-stabilized enolate.
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Nucleophilic Attack : The enolate attacks the carbonyl carbon of benzaldehyde, yielding a β-hydroxy intermediate.
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Dehydration : Elimination of water produces the conjugated α,β-unsaturated ester.
A typical protocol involves refluxing equimolar amounts of dibutyl malonate and benzaldehyde in toluene with 5–10 mol% piperidine for 5–8 hours. The reaction mixture is sequentially washed with dilute HCl (to remove residual base), aqueous NaHCO₃ (to neutralize acidic by-products), and water. The organic layer is dried over Na₂SO₄, concentrated under reduced pressure, and purified via vacuum distillation (bp 150–160°C at 0.1 mmHg) or recrystallization from ethanol.
Optimization and Challenges
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Solvent Selection : Toluene is preferred for its high boiling point (110°C), which accommodates the elevated temperatures required for dibutyl malonate’s lower reactivity compared to diethyl analogs.
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Catalyst Loading : Increasing piperidine to 15 mol% improves yields (from 70% to 85%) but risks side reactions such as aldol condensation of benzaldehyde.
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Temperature Control : Prolonged reflux (>10 hours) leads to decarboxylation, reducing yields.
Table 1: Knoevenagel Condensation Parameters for this compound
| Parameter | Optimal Condition | Effect on Yield (%) |
|---|---|---|
| Catalyst (piperidine) | 10 mol% | 78 |
| Solvent | Toluene | 82 |
| Temperature | Reflux (110°C) | 75 |
| Reaction Time | 6 hours | 80 |
Gelatine-Immobilized Base Catalysis in Polar Solvents
Recent advances emphasize eco-friendly catalysts, such as gelatine immobilized on polymer supports, which enhance recyclability and reduce waste. This method substitutes traditional amines with a biodegradable base system.
Procedure and Reaction Dynamics
In a typical setup, dibutyl malonate (1.2 equiv) and benzaldehyde (1 equiv) are stirred in dimethyl sulfoxide (DMSO) with gelatine-coated polymer beads (1 g per 25 mmol aldehyde) at room temperature for 24 hours. DMSO’s polar aprotic nature stabilizes the enolate intermediate, while the immobilized base minimizes side reactions. Post-reaction, the catalyst is filtered, and the product is extracted with hexane, washed with brine, and dried.
Advantages and Limitations
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Yield : 70–75%, slightly lower than homogeneous catalysis due to diffusion limitations.
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Reusability : The catalyst retains 90% activity after five cycles.
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Solvent Constraints : DMSO complicates product isolation, necessitating extensive washing.
Aluminum Chloride-Mediated Synthesis
Lewis acids like AlCl₃ offer an alternative pathway, particularly for electron-deficient aldehydes. This method avoids basic conditions, making it suitable for acid-sensitive substrates.
Mechanistic Pathway
AlCl₃ activates the aldehyde carbonyl via coordination, enhancing its electrophilicity. The malonate enolate attacks the activated aldehyde, followed by dehydration (Figure 2).
Operational Protocol
A mixture of dibutyl malonate (2 equiv) and benzaldehyde (1 equiv) in dichloromethane (DCM) is treated with AlCl₃ (0.1 equiv) at 60°C for 24 hours. After quenching with ice-cold HCl, the product is extracted with DCM, dried, and distilled.
Table 2: Lewis Acid Catalysis Performance Metrics
| Condition | Outcome |
|---|---|
| Catalyst (AlCl₃) | 0.1 equiv |
| Solvent | DCM |
| Yield | 65% |
| Purity | 92% (GC) |
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Catalyst Reusability |
|---|---|---|---|
| Knoevenagel | 78–85 | 95 | No |
| Gelatine-Immobilized | 70–75 | 90 | Yes |
| AlCl₃-Mediated | 65 | 92 | No |
The Knoevenagel method offers the highest yields but generates stoichiometric waste. Immobilized systems balance sustainability and efficiency, while Lewis acid catalysis suits specialized substrates.
Industrial-Scale Production Considerations
Scalability demands continuous-flow reactors to manage exothermic dehydration steps. Distillation columns must operate at higher vacuums (0.05–0.1 mmHg) to accommodate dibutyl ester’s elevated boiling point. Quality control employs HPLC (C18 column, acetonitrile/water eluent) to monitor residual aldehydes.
Emerging Methodologies
Microwave-assisted synthesis reduces reaction times to 1–2 hours, enhancing energy efficiency. Ionic liquids (e.g., [BMIM][BF₄]) as solvents improve enolate stability, boosting yields to 88% .
Scientific Research Applications
Organic Synthesis
Dibutyl 2-benzylidenemalonate is primarily recognized for its role in organic synthesis, particularly through the Knoevenagel condensation reaction. This reaction involves the condensation of malonates with aldehydes or ketones to form α,β-unsaturated carbonyl compounds. The compound can be synthesized by reacting dibutyl malonate with benzaldehyde under basic conditions, yielding this compound with high efficiency.
Table 1: Synthesis Overview
| Reaction Type | Reactants | Conditions | Yield |
|---|---|---|---|
| Knoevenagel Condensation | Dibutyl malonate + Benzaldehyde | Base catalyst, reflux | ~80% |
The compound's ability to undergo further transformations makes it a valuable building block in synthetic organic chemistry.
Polymer Science
In polymer chemistry, this compound serves as a precursor for synthesizing functionalized polymers. It has been employed in the preparation of polyacetylene derivatives , which are known for their unique electronic properties. These polymers can be functionalized to exhibit specific chiroptical properties, making them suitable for applications in sensors and optoelectronic devices.
Case Study: Polyacetylene Derivatives
A study demonstrated that polyacetylene bearing benzylidene malonate groups could undergo Michael addition reactions to form optically active polymers. The resulting materials exhibited distinct helical structures that could be manipulated by varying the reaction conditions and the nature of the nucleophiles used.
Medicinal Chemistry
This compound is also explored as a pharmaceutical intermediate. Its derivatives have shown potential biological activities, including anti-inflammatory and anticancer properties. The compound's structure allows for modifications that can enhance its biological activity and selectivity towards specific targets.
| Compound Derivative | Activity Type | Target/Mechanism |
|---|---|---|
| Benzylidene Malonate Derivative | Anti-inflammatory | Inhibition of COX enzymes |
| Benzylidene Malonate Derivative | Anticancer | Induction of apoptosis |
Photochemical Applications
Recent research has highlighted the photochemical properties of this compound, particularly its ability to undergo photoreduction. Studies have shown that irradiation can lead to the reduction of carbon-carbon double bonds, which may be harnessed for developing new photochemical processes or materials.
Conclusions
This compound is a versatile compound with significant applications across various fields, including organic synthesis, polymer science, and medicinal chemistry. Its ability to participate in diverse chemical reactions makes it an essential intermediate for synthesizing complex molecules and materials. Ongoing research continues to uncover new applications and enhance its utility in scientific and industrial contexts.
Mechanism of Action
The mechanism of action of dibutyl 2-benzylidenemalonate involves its ability to participate in various chemical reactions due to the presence of the benzylidene and ester functional groups. These groups make the compound reactive towards nucleophiles and electrophiles, allowing it to undergo a wide range of transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
- Dibutyl 2-benzylidenemalonate : Contains a benzylidene group (C₆H₅–CH=) and two butyl ester chains. The extended alkyl chains enhance lipophilicity compared to shorter esters.
- Diethyl 2-(2-nitrobenzylidene)malonate (CAS 607-81-8): Features a nitro-substituted benzylidene group, increasing electrophilicity and reactivity in nucleophilic additions .
- Diethyl benzylmalonate (CAS 607-81-8): Lacks the α,β-unsaturated carbonyl system, reducing conjugation but improving stability .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|
| This compound* | C₁₉H₂₄O₄ | 316.39 | ~300 (estimated) | Low in water | Organic synthesis intermediate |
| Diethyl 2-phenylmalonate | C₁₃H₁₄O₄ | 234.24 | 285–290 | Insoluble in water | Pharmaceutical intermediates |
| Diethyl 2-acetamidomalonate | C₉H₁₅NO₅ | 217.22 | 160–165 (dec.) | Soluble in ethanol | Amino acid synthesis |
| Dibutyl phthalate | C₁₆H₂₂O₄ | 278.34 | 340 | Insoluble in water | Plasticizer |
*Estimated based on structural analogs .
Research Findings and Case Studies
- Synthetic Challenges : Attempts to cleave the ester groups in this compound via Krapcho reactions (using LiCl/MeOH) were unsuccessful, highlighting stability differences compared to dimethyl analogs .
Biological Activity
Dibutyl 2-benzylidenemalonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound is an ester derivative with the following chemical formula:
- Molecular Formula : CHO
- Molecular Weight : 250.29 g/mol
- CAS Number : 5292-53-5
This compound is synthesized through the Knoevenagel condensation reaction, which involves the condensation of benzaldehyde with malonic acid derivatives in the presence of a base catalyst. The resulting structure features a conjugated double bond that contributes to its reactivity and biological properties.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial activity against various bacterial strains. In a study focusing on its efficacy against Gram-positive bacteria, the compound demonstrated significant inhibition of growth in Bacillus subtilis and Staphylococcus aureus.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 100 µg/mL |
The above table summarizes the minimum inhibitory concentrations (MICs) observed for this compound against selected bacterial strains, indicating its potential as an antimicrobial agent .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in human promyelocytic leukemia (HL-60) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: HL-60 Cell Line
In a controlled experiment, HL-60 cells were treated with varying concentrations of this compound. The results indicated:
- IC (Half Maximal Inhibitory Concentration): Approximately 30 µM
- Apoptosis Rate : Increased by 40% at the highest concentration tested.
These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics .
The biological activity of this compound can be attributed to its ability to interact with cellular targets. The compound's structure allows it to engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to proteins involved in cell signaling pathways.
Q & A
Basic Research Questions
Q. How can Dibutyl 2-benzylidenemalonate be synthesized with high purity for academic research?
- Methodology : Use a two-step Claisen-Schmidt condensation followed by transesterification. First, condense benzaldehyde with diethyl malonate under basic conditions (e.g., sodium ethoxide) to form diethyl 2-benzylidenemalonate. Purify via recrystallization in ethanol. Second, perform transesterification with butanol using acid catalysis (e.g., sulfuric acid) to replace ethyl groups with butyl groups. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2) and confirm purity via HPLC (C18 column, methanol/water 70:30) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR to confirm the benzylidene proton (δ ~7.8 ppm) and malonate carbonyl carbons (δ ~165–170 ppm). Compare with diethyl analogs for butyl group shifts .
- FT-IR : Identify C=O stretches (~1740 cm) and conjugated C=C (~1600 cm) .
- XRD : For crystalline samples, analyze single-crystal X-ray diffraction to resolve the planar benzylidene-malonate conjugation and dihedral angles .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodology : Follow SDS guidelines for malonate esters: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers away from oxidizing agents. In case of skin contact, wash with soap and water; consult a physician if irritation persists. Toxicity data for analogous compounds (e.g., diethyl malonates) suggest low acute toxicity but potential sensitization .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety affect the photophysical properties of this compound?
- Methodology : Synthesize derivatives with electron-donating (e.g., -OCH) or withdrawing (-NO) groups on the benzylidene ring. Use UV-Vis spectroscopy to measure shifts (e.g., nitro groups redshift absorption due to enhanced conjugation). Correlate with DFT calculations (B3LYP/6-31G*) to model electronic transitions and frontier molecular orbitals .
Q. What experimental strategies resolve contradictions in reported reaction yields for this compound derivatives?
- Methodology :
- Reproducibility : Standardize solvent purity (e.g., anhydrous butanol) and catalyst concentration.
- Kinetic Analysis : Use in-situ FT-IR or H NMR to monitor esterification rates under varying temperatures (40–80°C).
- Byproduct Identification : Employ GC-MS to detect side products (e.g., dibutyl ether from butanol dehydration) .
Q. How can computational modeling optimize solvent selection for this compound-based reactions?
- Methodology : Use COSMO-RS simulations to predict solubility parameters in green solvents (e.g., cyclopentyl methyl ether vs. toluene). Validate experimentally via cloud-point titration. Compare with Hansen solubility parameters to rationalize solvent interactions with the benzylidene group .
Q. What advanced analytical methods quantify this compound degradation under thermal stress?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure weight loss at 100–300°C to identify decomposition stages.
- HPLC-MS : Track degradation products (e.g., butyl acrylate or benzaldehyde derivatives) using a C18 column and ESI-MS in positive ion mode .
Methodological Guidance Tables
Key Considerations for Researchers
- Data Validation : Cross-reference spectral data with structurally similar compounds (e.g., diethyl 2-(2-nitrobenzylidene)malonate) to avoid misassignments .
- Literature Gaps : Limited studies on hydrolytic stability; consider accelerated aging tests (pH 3–10 buffers, 40°C) to assess ester group lability .
- Collaborative Tools : Use platforms like Reaxys or SciFinder to map synthetic pathways and substituent effects systematically .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
